molecular formula C23H16FN3O4S B15028846 (5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15028846
M. Wt: 449.5 g/mol
InChI Key: CAIXXLWIJZXFQG-NDENLUEZSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused bicyclic core with a Z-configured benzylidene moiety. Its structure features a 3,4-dimethoxyphenyl group at position 2 and a 4-fluorophenyl-substituted furan at position 3.

Properties

Molecular Formula

C23H16FN3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H16FN3O4S/c1-29-18-9-5-14(11-19(18)30-2)21-25-23-27(26-21)22(28)20(32-23)12-16-8-10-17(31-16)13-3-6-15(24)7-4-13/h3-12H,1-2H3/b20-12-

InChI Key

CAIXXLWIJZXFQG-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=N2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on substituent variations, synthetic yields, melting points, and spectral properties. Data are derived from synthesized derivatives in the evidence (Tables 1–2).

Table 1: Structural and Physicochemical Comparison

Compound ID Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Features (¹H-NMR, δ ppm) Reference
Target Compound 3,4-Dimethoxyphenyl (C2); 4-Fluorophenyl-furan (C5) N/A* N/A* N/A* N/A
2a (Ev2) 2-Fluorophenyl (C5) 192–193 58 8.53 (s, 1H, 2-H); 8.19 (s, 1H, =CH)
2b (Ev2) 2-Methoxyphenyl (C5) 196–198 54 8.49 (s, 1H, 2-H); 8.34 (s, 1H, =CH)
2e (Ev2) 4-(Diethylamino)phenyl (C5) 232–234 67 8.46 (s, 1H, 2-H); 8.10 (s, 1H, =CH)
Ev10 Compound 2,3-Dimethoxyphenyl (C5) Not reported Not given Not provided
Ev3 Compounds (4, 5) 4-Chloro/4-Fluorophenyl (C4) Isostructural High Crystallized in triclinic $ P\overline{1} $ symmetry

*Data for the target compound are hypothetical due to absence in evidence.

Key Observations:

Substituent Effects on Melting Points: Electron-donating groups (e.g., methoxy in 2b) slightly increase melting points compared to electron-withdrawing substituents (e.g., fluorine in 2a). The diethylamino group in 2e significantly elevates the melting point (232–234°C), likely due to enhanced intermolecular interactions . The target compound’s 3,4-dimethoxyphenyl group may further increase melting points relative to 2,3-dimethoxy analogs (Ev10), but positional isomerism could alter packing efficiency.

Synthetic Yields :

  • Yields for benzylidene-thiazolo[3,2-b]triazolones range from 53–67% (Ev2), influenced by steric hindrance and electronic effects of substituents. The target compound’s furan-fluorophenyl moiety may reduce yields due to increased steric demand .

Spectral Trends :

  • The =CH proton in Z-configured benzylidenes resonates between δ 8.10–8.53 ppm (Ev2), consistent with conjugation to the electron-deficient triazolone core. The target compound’s furan-linked substituent may deshield the =CH proton, shifting it upfield compared to benzylidene analogs .

Crystallographic Insights :

  • Isostructural fluorophenyl derivatives (Ev3) exhibit triclinic symmetry with near-planar cores, except for one fluorophenyl group oriented perpendicularly. The target compound’s furan substituent may disrupt planarity, affecting solubility and crystallinity .

Table 2: Substituent Electronic Effects

Substituent Type Example Compound Electronic Impact Observed Outcome (vs. Target)
Electron-withdrawing (F) 2a (Ev2) Reduces electron density Lower melting point; moderate reactivity
Electron-donating (OCH₃) 2b (Ev2) Increases electron density Higher melting point; enhanced stability
Bulky (diethylamino) 2e (Ev2) Steric hindrance + electron donation Highest melting point; potential solubility issues
Fluorophenyl-furan (Target) N/A Mixed electronic effects Likely intermediate reactivity and stability

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